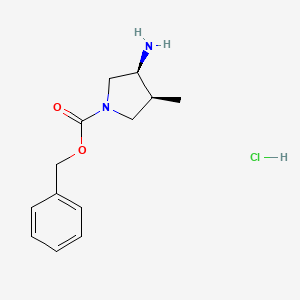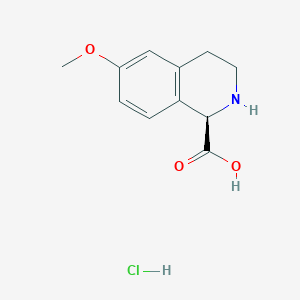
1,3-Dimesityl-4,5-dimethyl-1H-imidazol-3-ium chloride
描述
1,3-Dimesityl-4,5-dimethyl-1H-imidazol-3-ium chloride is a chemical compound that belongs to the class of imidazolium salts. It is known for its unique structure, which includes mesityl groups attached to the imidazolium ring. This compound is often used in various chemical reactions and has applications in scientific research.
准备方法
The synthesis of 1,3-Dimesityl-4,5-dimethyl-1H-imidazol-3-ium chloride typically involves the reaction of mesityl-substituted imidazole with methylating agents. One common method includes the reaction of 1,3-dimesitylimidazole with methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions, and the product is purified by recrystallization .
化学反应分析
1,3-Dimesityl-4,5-dimethyl-1H-imidazol-3-ium chloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: It can be reduced using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloride ion can be substituted with other nucleophiles such as bromide or iodide under appropriate conditions.
Coupling Reactions: It is used as a ligand in metal-catalyzed coupling reactions, such as the Kumada reaction, where it facilitates the cross-coupling of aryl Grignards with aryl chlorides.
科学研究应用
1,3-Dimesityl-4,5-dimethyl-1H-imidazol-3-ium chloride has several applications in scientific research:
Biology: Research is ongoing to explore its potential biological activities and interactions with biomolecules.
Medicine: Its unique structure makes it a candidate for drug development and pharmaceutical research.
Industry: It is used in the synthesis of advanced materials and as a catalyst in industrial chemical processes.
作用机制
The mechanism of action of 1,3-Dimesityl-4,5-dimethyl-1H-imidazol-3-ium chloride involves its role as a ligand in metal-catalyzed reactions. It coordinates with metal centers, stabilizing reactive intermediates and facilitating the formation of desired products. The mesityl groups provide steric hindrance, which can influence the selectivity and outcome of the reactions .
相似化合物的比较
1,3-Dimesityl-4,5-dimethyl-1H-imidazol-3-ium chloride can be compared with other imidazolium salts such as:
1,3-Dimesityl-4,5-dihydro-1H-imidazol-3-ium tetrafluoroborate: Similar structure but different counterion, which can affect solubility and reactivity.
1,3-Dimesitylimidazolium chloride: Lacks the dimethyl groups, which can influence its steric and electronic properties.
1,3-Dimethyl-1H-imidazol-3-ium chloride: Lacks the mesityl groups, resulting in different reactivity and applications.
These comparisons highlight the unique features of this compound, such as its steric hindrance and electronic properties, which make it valuable in specific chemical and industrial applications.
属性
IUPAC Name |
4,5-dimethyl-1,3-bis(2,4,6-trimethylphenyl)imidazol-1-ium;chloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N2.ClH/c1-14-9-16(3)22(17(4)10-14)24-13-25(21(8)20(24)7)23-18(5)11-15(2)12-19(23)6;/h9-13H,1-8H3;1H/q+1;/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJVXHXYBTVBZMP-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)N2C=[N+](C(=C2C)C)C3=C(C=C(C=C3C)C)C)C.[Cl-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![5-Chlorospiro[indoline-3,3'-pyrrolidin]-2-one hydrochloride](/img/structure/B8147091.png)
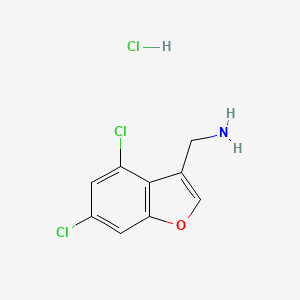

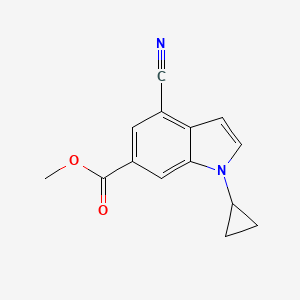
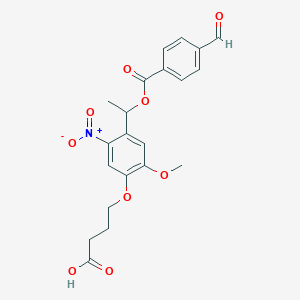
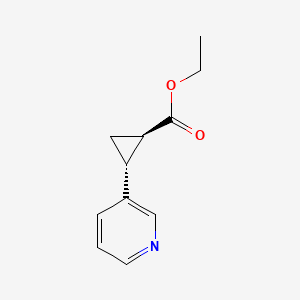

![tert-Butyl 8-amino-5-azaspiro[3.5]nonane-5-carboxylate hydrochloride](/img/structure/B8147132.png)


